![molecular formula C20H17N3O2 B2811670 (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide CAS No. 327076-77-7](/img/structure/B2811670.png)
(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide, also known as CMI-168, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It may also exhibit anti-inflammatory and antioxidant activities by suppressing the production of pro-inflammatory cytokines and scavenging free radicals.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, it has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide in lab experiments is its potential therapeutic properties. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide. One potential direction is the development of new drugs based on the structure of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide for the treatment of various diseases. Another direction is the investigation of the mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide and its potential targets. In addition, further studies are needed to evaluate the safety and efficacy of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide in human clinical trials.
Synthesemethoden
The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide involves the reaction of 2-methoxyphenylamine with 1-methyl-1H-indole-3-carboxaldehyde in the presence of cyanide ion and acryloyl chloride. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant activities. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methylindol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-23-13-15(16-7-3-5-9-18(16)23)11-14(12-21)20(24)22-17-8-4-6-10-19(17)25-2/h3-11,13H,1-2H3,(H,22,24)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEARCWBDTZGRU-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.